molecular formula C12H24N2 B3363739 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- CAS No. 105-18-0

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-

Cat. No.: B3363739
CAS No.: 105-18-0
M. Wt: 196.33 g/mol
InChI Key: ZSHOGSSMVWJOGA-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C12H24N2 It is a derivative of butyne, featuring two amino groups substituted with ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- typically involves the reaction of 2-butyne-1,4-diol with diethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-butyne-1,4-diol and diethylamine.

    Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.

    Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Continuous Flow Reactors: These reactors allow for better control over reaction parameters and improved scalability.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine
  • N,N’-Diethyl-2-butene-1,4-diamine
  • N,N,N’,N’-Tetramethyl-2-butyne-1,4-diamine

Uniqueness

2-Butyne-1,4-diamine, N,N,N’,N’-tetraethyl- is unique due to its specific substitution pattern and the presence of the butyne moiety. This structural feature imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHOGSSMVWJOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059314
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
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Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-18-0
Record name N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine
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Record name 1,4-Bis(diethylamino)-2-butyne
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Record name 1,4-Bis(diethylamino)-2-butyne
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Record name 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetraethyl-
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Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-
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Record name N,N,N',N'-tetraethylbut-2-ynylenediamine
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Record name 1,4-BIS(DIETHYLAMINO)-2-BUTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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